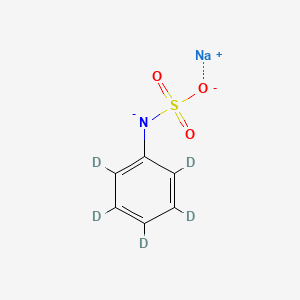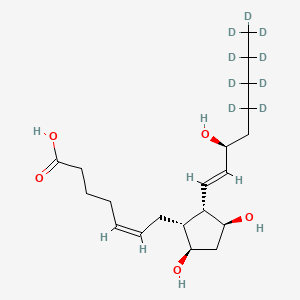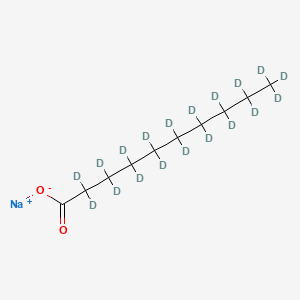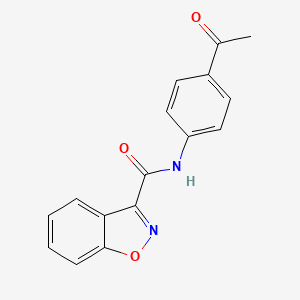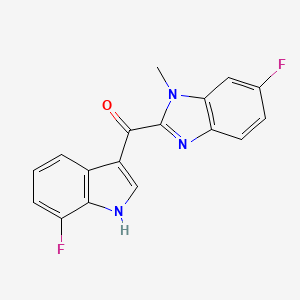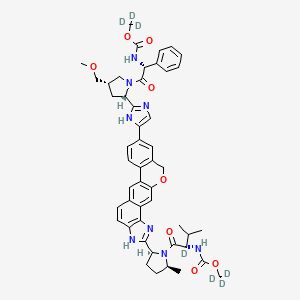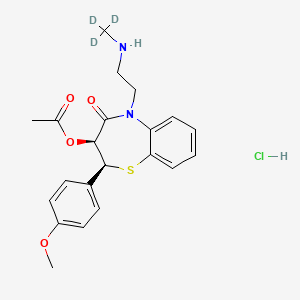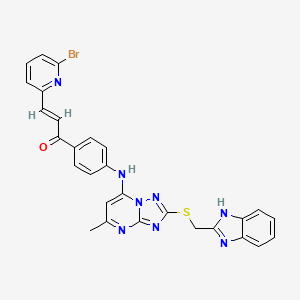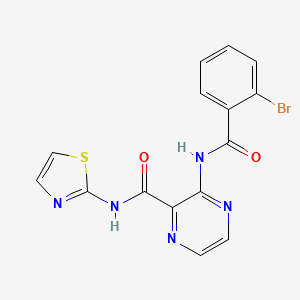
Encorafenib-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Encorafenib-13C,d3 is a chemically modified version of Encorafenib, a potent inhibitor of the BRAF protein. This compound is labeled with carbon-13 and deuterium, making it useful for various research applications, particularly in the field of pharmacokinetics and metabolic studies. Encorafenib itself is known for its selective anti-proliferative and apoptotic activity in cells expressing the BRAF V600E mutation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Encorafenib-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the Encorafenib moleculeThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical applications. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
化学反応の分析
Types of Reactions
Encorafenib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
科学的研究の応用
Encorafenib-13C,d3 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics of Encorafenib.
Biology: Employed in cell studies to investigate the effects of BRAF inhibition on cellular processes.
Medicine: Utilized in clinical research to study the efficacy and safety of Encorafenib in treating BRAF-mutant cancers.
Industry: Applied in the development of new therapeutic agents targeting the BRAF pathway.
作用機序
Encorafenib-13C,d3 exerts its effects by inhibiting the BRAF protein, which plays a crucial role in the MAP kinase/ERK signaling pathway. This pathway is involved in cell division, differentiation, and secretion. By inhibiting BRAF, this compound disrupts this signaling pathway, leading to reduced cell proliferation and increased apoptosis in cells expressing the BRAF V600E mutation .
類似化合物との比較
Similar Compounds
Vemurafenib: Another BRAF inhibitor used in the treatment of BRAF-mutant cancers.
Dabrafenib: A BRAF inhibitor with similar applications in cancer therapy.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Uniqueness
Encorafenib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in both research and clinical settings .
特性
分子式 |
C22H27ClFN7O4S |
|---|---|
分子量 |
544.0 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuterio(113C)methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3 |
InChIキー |
CMJCXYNUCSMDBY-CDCJQKACSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)NC1=CC(=CC(=C1F)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)NC(=O)OC)C(C)C)Cl |
正規SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
